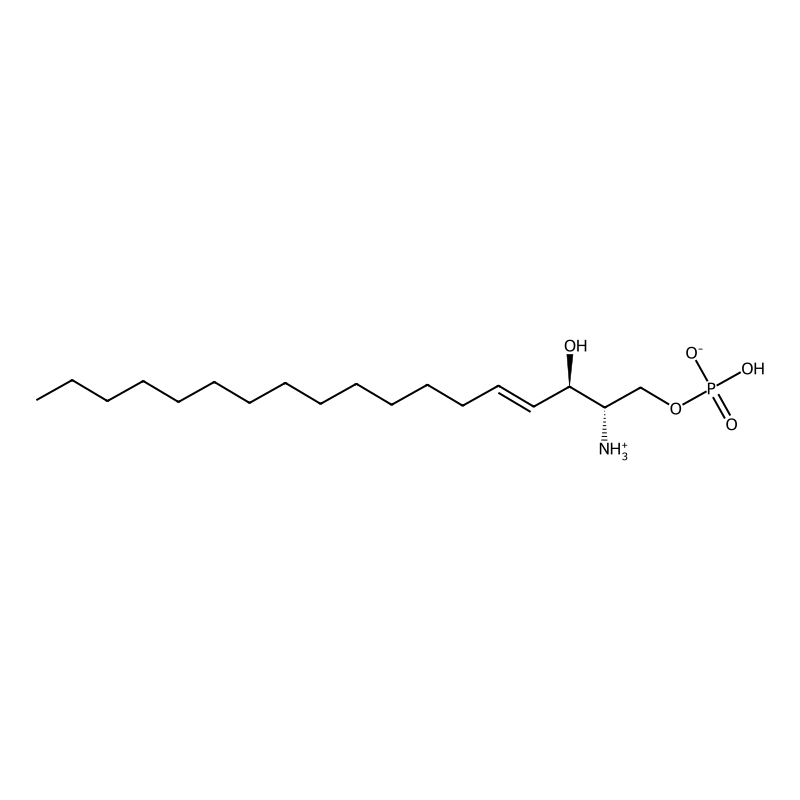

D-erythro-Sphingosine-1-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Cell migration and trafficking: S1P plays a key role in directing the movement of immune cells, particularly lymphocytes, throughout the body. This function is critical for mounting effective immune responses and has therapeutic implications in autoimmune diseases [].

- Vascular development and function: S1P signaling contributes to the formation and maintenance of blood vessels, promoting their stability and preventing abnormal leakage [].

- Cell survival and proliferation: S1P can influence cell growth and survival in various contexts, including the development of the nervous system and the regulation of blood cell production [].

- Organ function: Emerging evidence suggests S1P's involvement in diverse organ functions, including lung development, kidney function, and bone remodeling [, ].

S1P Signaling Pathways

S1P exerts its effects by binding to specific cell surface receptors known as S1P receptors (S1PRs). Five different S1PRs have been identified, each with distinct tissue distribution and signaling properties []. The interaction of S1P with its receptors triggers a cascade of cellular events through various signaling pathways, ultimately leading to specific functional outcomes.

S1P in Disease Research and Drug Development

Understanding the complex roles of S1P in various physiological processes has opened doors for its exploration in disease research and drug development.

- Autoimmunity: Drugs that target S1P signaling, particularly by modulating S1PR1, have shown promise in treating autoimmune diseases like multiple sclerosis by affecting lymphocyte trafficking [].

- Cancer: S1P signaling has been implicated in various aspects of cancer progression, including tumor cell growth, migration, and resistance to therapy. Research is ongoing to explore the potential of targeting S1P pathways in cancer treatment [].

- Cardiovascular diseases: S1P's role in vascular function makes it a potential target for treating cardiovascular diseases, such as atherosclerosis and heart failure [].

D-erythro-Sphingosine-1-phosphate is a bioactive lipid molecule classified as a sphingolipid. Its chemical structure is characterized by a long-chain amino alcohol backbone, which is phosphorylated at the first carbon. The molecular formula for D-erythro-Sphingosine-1-phosphate is C18H38NO5P, and it has a CAS number of 26993-30-6. This compound plays a crucial role in various cellular processes, including cell growth, survival, and differentiation, primarily through its interaction with specific G protein-coupled receptors known as sphingosine-1-phosphate receptors .

S1P exerts its effects by binding to S1PRs, a family of G protein-coupled receptors present on the cell surface []. This binding triggers downstream signaling cascades that influence various cellular processes like:

- Cell migration: S1P gradients attract immune cells, promoting their movement within the body [].

- Vascular development: S1P signaling is crucial for blood vessel formation (angiogenesis) and maintaining vascular integrity [].

- Cell survival and proliferation: S1P can promote cell survival and proliferation depending on the cell type and specific S1PR involved [].

The specific effects of S1P depend on the type of S1PR activated and the cellular context [].

- Limited data: Information on the specific toxicity of S1P is limited. However, high concentrations might disrupt cellular processes due to its potent signaling activity.

- Research focus: Current research on S1P primarily focuses on its therapeutic potential rather than its safety profile as a standalone compound [, ].

- Phosphorylation: The synthesis of D-erythro-Sphingosine-1-phosphate involves the phosphorylation of sphingosine, which can be achieved through phosphoramidite chemistry. This method utilizes bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite as the monophosphorylating reagent to introduce the phosphate group .

- Dephosphorylation: In biological systems, D-erythro-Sphingosine-1-phosphate can be dephosphorylated by sphingosine phosphate lyase or sphingosine phosphate phosphatase, leading to the formation of sphingosine and inorganic phosphate .

D-erythro-Sphingosine-1-phosphate is known for its significant biological activities:

- Cell Signaling: It acts as a second messenger in various signaling pathways, influencing processes such as angiogenesis, immune response, and neuronal development. It binds to sphingosine-1-phosphate receptors (S1PRs), which activate downstream signaling cascades that regulate cell migration and proliferation .

- Calcium Mobilization: The compound can mobilize calcium from intracellular stores, affecting various cellular functions including muscle contraction and neurotransmitter release .

The synthesis of D-erythro-Sphingosine-1-phosphate can be accomplished through several methods:

- Phosphoramidite Chemistry: This method involves the use of phosphoramidite reagents to introduce the phosphate group onto sphingosine.

- Chemical Synthesis: A multi-step synthesis can be employed to create D-erythro-Sphingosine from simpler precursors, followed by phosphorylation to yield the final product .

- Biological Synthesis: In biological systems, it can be synthesized from ceramide through the action of sphingosine kinase enzymes.

D-erythro-Sphingosine-1-phosphate has various applications in research and medicine:

- Cell Biology Research: It is widely used in studies related to cell signaling, apoptosis, and immune responses.

- Therapeutic Potential: Due to its role in regulating vascular functions and immune responses, it is being investigated for potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and autoimmune disorders .

Research has shown that D-erythro-Sphingosine-1-phosphate interacts with multiple proteins and receptors:

- Sphingosine-1-phosphate Receptors: The binding of D-erythro-Sphingosine-1-phosphate to its receptors leads to various physiological responses including endothelial cell barrier integrity and lymphocyte trafficking.

- Calcium Channels: It has been shown to influence calcium channel activity in various cell types, impacting muscle contraction and neurotransmitter release .

Similar Compounds

Several compounds are structurally or functionally similar to D-erythro-Sphingosine-1-phosphate. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Sphingosine | A precursor to sphingolipids; lacks phosphate group | Base structure without phosphorylation |

| Ceramide | A sphingolipid formed by the condensation of fatty acids | Key in cell signaling but does not have phosphate |

| D-ribo-phytosphingosine-1-phosphate | Similar structure but derived from phytosphingosine | May have distinct biological roles compared to D-erithro |

| Dihydrosphingosine-1-phosphate | A reduced form of sphingosine with similar functions | Less bioactive than D-erythro-sphingosine |

D-erythro-Sphingosine-1-phosphate is unique due to its specific phosphorylation at the first carbon position which confers distinct biological properties compared to its non-phosphorylated counterparts like sphingosine and ceramide. Its interactions with specific receptors also differentiate it from other similar compounds.

The Sphingolipid Rheostat Concept

The sphingolipid rheostat model posits that cell fate is determined by the equilibrium between pro-apoptotic ceramide and pro-survival S1P [2]. This balance is maintained through reciprocal regulation: ceramide promotes growth arrest and apoptosis, while S1P counteracts these effects by activating survival pathways [2] [3]. For instance, inhibition of Sphingosine Kinase 1 (Sphingosine Kinase 1) shifts the balance toward ceramide accumulation, triggering apoptosis [2]. The rheostat extends beyond simple metabolite ratios, incorporating spatial and temporal dynamics of enzyme localization and substrate availability [4]. Disruptions in this equilibrium are implicated in pathologies such as cancer and metabolic disorders, underscoring its role as a cellular sensing mechanism [2] [5].

Enzymatic Production Pathways

Sphingosine Kinases (Sphingosine Kinase 1 and Sphingosine Kinase 2)

S1P is synthesized via phosphorylation of sphingosine, catalyzed by two isoforms: Sphingosine Kinase 1 and Sphingosine Kinase 2. Sphingosine Kinase 1, localized to the plasma membrane and cytosol, is activated by growth factors and cytokines, driving cell proliferation and survival [3] [5]. In contrast, Sphingosine Kinase 2 resides in the endoplasmic reticulum and nucleus, where it enhances stress-induced ceramide biosynthesis and apoptosis [3] [4]. Despite their opposing roles, genetic studies reveal functional redundancy, as double-knockout models are embryonically lethal, whereas single deletions are viable [5].

Subcellular Localization of Synthesis

Compartmentalization of Sphingosine Kinase 1 and Sphingosine Kinase 2 dictates substrate access and signaling outcomes. Sphingosine Kinase 1 translocates to plasma membrane ruffles during migration, facilitating localized S1P production for cytoskeletal remodeling [4]. Conversely, Sphingosine Kinase 2’s endoplasmic reticulum localization positions it near ceramide synthases, enabling direct modulation of ceramide levels [3] [4]. This spatial regulation ensures that S1P generated at distinct sites activates specific downstream effectors, such as intracellular calcium release or extracellular receptor signaling [4] [7].

Regulation of Sphingosine Kinase Activity

Sphingosine Kinase 1 activity is modulated by post-translational modifications and protein interactions. Phosphorylation at Serine 225 enhances its membrane association and catalytic efficiency, while interactions with calcium-binding proteins like calmodulin further regulate its function [5]. Sphingosine Kinase 2, though less characterized, is influenced by endoplasmic reticulum stress and transcriptional regulators, linking its activity to cellular stress responses [3] [4].

Degradation and Clearance Mechanisms

S1P-Specific Phosphatases (Sphingosine-1-Phosphate Phosphatase 1 and Sphingosine-1-Phosphate Phosphatase 2)

Sphingosine-1-Phosphate Phosphatase 1 and Sphingosine-1-Phosphate Phosphatase 2 dephosphorylate S1P to sphingosine, replenishing the sphingosine pool for ceramide synthesis [1] [6]. Sphingosine-1-Phosphate Phosphatase 2 is highly expressed in pancreatic β-cells, where its deletion impairs adaptive proliferation and induces endoplasmic reticulum stress, highlighting tissue-specific roles in metabolic homeostasis [6].

S1P Lyase-Mediated Irreversible Degradation

Sphingosine-1-Phosphate Lyase 1 catalyzes S1P cleavage into hexadecenal and phosphoethanolamine, terminating its signaling [1] [7]. This enzyme’s endoplasmic reticulum localization establishes a spatial gradient, maintaining low intracellular S1P levels while permitting extracellular signaling via S1P receptors [1] [4]. Sphingosine-1-Phosphate Lyase 1 overexpression exacerbates ceramide accumulation under stress, illustrating its role in modulating apoptotic thresholds [1].

Metabolic Interconversion with Other Sphingolipids

Ceramide-Sphingosine-S1P Balance

The interconversion of ceramide, sphingosine, and S1P forms a metabolic triad central to sphingolipid signaling. Ceramidases hydrolyze ceramide to sphingosine, which Sphingosine Kinases phosphorylate to S1P [2] [4]. This pathway is reversible via S1P phosphatases, creating a dynamic cycle that integrates stress signals (ceramide) with growth cues (S1P) [2] [6].

Recycling Pathway through Ceramide Synthesis

S1P-derived sphingosine is recycled into ceramide via ceramide synthases, coupling S1P degradation to sphingolipid biosynthesis [6]. This salvage pathway is critical for maintaining membrane integrity and signaling pools, particularly in tissues with high sphingolipid turnover, such as the pancreas and skin [6] [7]. Dysregulation of this cycle, as seen in Sphingosine-1-Phosphate Phosphatase 2 deficiency, disrupts endoplasmic reticulum homeostasis and impairs cellular function [6].

Solute Carrier Spinster Homolog 2 and Major Facilitator Superfamily Domain Containing Protein 2B Transporters

Solute carrier spinster homolog 2 is expressed by vascular and lymphatic endothelial cells. Gene‐inactivated mice show a ≈40% fall in plasma sphingosine-1-phosphate and a parallel lymphopenia, pinpointing the protein as a dominant exporter in endothelium [1] [2]. Cryogenic electron microscopy plus molecular-dynamics simulations have now visualised inward- and outward-facing states of the transporter, clarifying how the lipid and phosphatidyl-inositol-4,5-bisphosphate cooperate to open the extracellular gate [3].

Major facilitator superfamily domain containing protein 2B is almost exclusive to erythrocytes and platelets. Knock-out mice accumulate sphingosine-1-phosphate inside these cells and lose roughly half of their plasma pool, while platelets display defective aggregation [4] [5]. The transporter therefore supplies the share of circulating sphingosine-1-phosphate that is independent of the endothelium.

| Transporter | Principal source cell | Change in plasma sphingosine-1-phosphate when gene is deleted | Consequence for immune cells |

|---|---|---|---|

| Solute carrier spinster homolog 2 | Vascular and lymphatic endothelium | ↓ ≈ 40% versus wild type [1] | Failure of mature lymphocytes to leave thymus, systemic lymphopenia [1] |

| Major facilitator superfamily domain containing protein 2B | Erythrocytes, platelets | ↓ ≈ 46% (42–54% range) [5] | Heightened anaphylactic sensitivity owing to reduced platelet release [5] |

“Inside-Out” Signalling Mechanisms

Synthesis of sphingosine-1-phosphate by sphingosine kinase 1 at the plasma membrane permits rapid export through the described transporters. The released lipid immediately engages G-protein-coupled sphingosine-1-phosphate receptors on the same or neighbouring cell, providing an autocrine–paracrine loop termed inside-out signalling [6] [7] [8]. Studies with selective kinase mutants show that only the phosphorylated lipid made at the membrane contributes to this circuit; enzyme retargeting to the endoplasmic reticulum fails to trigger receptor activation despite normal product formation [9].

Sphingosine-1-phosphate Chaperones in Circulation

Apolipoprotein M-Containing High-Density Lipoprotein Association

More than half of plasma sphingosine-1-phosphate is carried by high-density lipoprotein through a dedicated binding pocket in apolipoprotein M [10] [11]. Genetic ablation of apolipoprotein M elevates blood–brain barrier permeability, whereas systemic infusion of the protein restores barrier integrity within minutes [12]. Observational cohorts demonstrate direct correlations between circulating apolipoprotein M–sphingosine-1-phosphate and endothelial anti-inflammatory markers in untreated familial hypercholesterolaemia [13] [14].

Albumin-Bound Sphingosine-1-phosphate

Human serum albumin carries the remaining one-third of circulating sphingosine-1-phosphate, but the proportion rises when high-density lipoprotein is scarce [15] [10]. Surface-plasmon-resonance analyses reveal two albumin binding sites with micromolar affinity; recombinant albumin loads almost twice as much sphingosine-1-phosphate as plasma-purified protein under identical conditions [16].

| Carrier protein | Average share of plasma sphingosine-1-phosphate | Binding affinity (dissociation constant) | Functional highlight |

|---|---|---|---|

| Apolipoprotein M/high-density lipoprotein | 50–70% in healthy adults [10] [17] | ≈ 40 nM for the lipid–apoM complex [15] | Maintains blood–brain barrier tight junctions [12] |

| Human serum albumin | 25–40% (may exceed 60% in low high-density lipoprotein states) [10] | Dual sites, 1–4 µM range [16] | Acts as rapid buffer that releases the lipid at inflamed endothelium [16] |

| Low-density and very-low-density lipoproteins | 8–10% and 2–3%, respectively [10] | Not fully quantified | Minor reserve pool |

Sphingosine-1-phosphate Gradient Between Tissues and Circulation

Role in Immune Cell Trafficking

The blood and lymph contain sub-to-low-micromolar concentrations of sphingosine-1-phosphate, whereas peripheral tissues and lymph nodes remain at nanomolar levels [18] [19]. Naïve T lymphocytes up-regulate sphingosine-1-phosphate receptor-1 during maturation; the steep chemotactic differential then pulls them out of the thymus and secondary lymphoid organs into vascular channels [20]. Persistent receptor stimulation by the oral drug fingolimod internalises the receptor and abolishes this cue, producing therapeutic lymphocyte sequestration in multiple sclerosis [21].

Measured murine concentrations (liquid-chromatography–tandem-mass-spectrometry) [18]:

| Compartment | Mean sphingosine-1-phosphate (µM) | Fold difference versus tissue |

|---|---|---|

| Serum | 0.70 | Reference |

| Thoracic-duct lymph | 0.25 | 0.36× |

| Mesenteric lymph node | 0.05 | 0.07× |

Maintenance Mechanisms for Sphingosine-1-phosphate Gradients

- Opposing exporters and degraders – Endothelial and erythrocyte exporters (sections 3.1.1) raise circulating concentrations, while intracellular sphingosine-1-phosphate lyase expressed in dendritic and epithelial cells irreversibly degrades the lipid, keeping tissue levels low. Conditional deletion of the lyase collapses the gradient and traps mature T cells in the thymus [22] [23].

- Reversible dephosphorylation – Endoplasmic-reticulum phosphatases regenerate sphingosine that can be recycled or excreted, providing local fine-tuning [24].

- Spatial sequestration by chaperones – The high-density lipoprotein/apolipoprotein M complex prolongs the lipid half-life in plasma, whereas albumin rapidly donates sphingosine-1-phosphate to endothelial receptors at sites of shear stress, sustaining a luminal > interstitial difference [15] [10].

- Feedback through receptor occupancy – Continuous signalling down-regulates sphingosine-1-phosphate receptor-1 on activated lymphocytes, preventing their premature exit and thus indirectly conserving the gradient [20].

Key Research Findings at a Glance

| Question | Experimental approach | Principal result | Source |

|---|---|---|---|

| Does endothelial export dominate plasma sphingosine-1-phosphate? | Solute carrier spinster homolog 2 knock-out mice | Plasma lipid falls to 60% of wild type; lymphopenia ensues | [1] |

| How much of the lipid is bound to apolipoprotein M? | Ultracentrifugation of human plasma | 54% of lipoprotein-associated pool resides in high-density lipoprotein fraction | [15] |

| What is the magnitude of the blood-to-lymph-node gradient? | Mass-spectrometry of matched murine samples | ~14-fold higher in serum than in lymph node interstitium | [18] |

| Which enzyme sustains low tissue levels? | Conditional dendritic-cell sphingosine-1-phosphate lyase deletion | Gradient collapses; thymic egress blocked | [22] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant